5'-hydroxy thalidomide chemical structure and molecular weight
5'-hydroxy thalidomide chemical structure and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Hydroxy thalidomide is a primary active metabolite of the controversial drug thalidomide.[1][2] First synthesized in the 1950s, thalidomide was initially marketed as a sedative but became infamous for its severe teratogenic effects.[3] Despite its tragic history, thalidomide and its derivatives, including 5'-hydroxy thalidomide, have re-emerged as important therapeutic agents in the treatment of various cancers and inflammatory diseases.[4] This guide provides an in-depth technical overview of 5'-hydroxy thalidomide, focusing on its chemical structure, molecular weight, synthesis, mechanism of action, and analytical characterization.
Chemical Structure and Molecular Weight
5'-Hydroxy thalidomide is a derivative of thalidomide, characterized by the addition of a hydroxyl group to the 5th position of the glutarimide ring.[2] This hydroxylation is a key metabolic step that influences the biological activity of the parent compound.
The chemical structure of 5'-hydroxy thalidomide consists of a phthalimide ring linked to a 5-hydroxylated glutarimide ring. This structure is critical for its interaction with the protein cereblon (CRBN), a key event in its mechanism of action.[5][6]
Table 1: Chemical and Physical Properties of 5'-Hydroxy Thalidomide
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀N₂O₅ | PubChem |
| Molecular Weight | 274.23 g/mol | PubChem[7] |
| IUPAC Name | 2-(5-hydroxy-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | PubChem |
| CAS Number | 203450-07-1 | ChemicalBook[8] |
| Appearance | Tan Solid | ChemicalBook |
| Melting Point | >254°C (decomposes) | ChemicalBook[8] |
The molecular weight of 274.23 g/mol is calculated based on the sum of the atomic weights of its constituent atoms: 13 carbons, 10 hydrogens, 2 nitrogens, and 5 oxygens.
Diagram 1: Chemical Structure of 5'-Hydroxy Thalidomide
Caption: Chemical structure of 5'-hydroxy thalidomide.
Synthesis of 5'-Hydroxy Thalidomide
The synthesis of 5'-hydroxy thalidomide can be achieved through a multi-step process starting from protected glutamic acid. A common route involves the use of N-benzyloxycarbonyl (CBZ)-protected 4-hydroxyglutamic acid.[9]
Experimental Protocol: Synthesis of Racemic cis-5'-Hydroxythalidomide[9]
-
Preparation of the Lactone Derivative: The synthesis begins with the preparation of the lactone derivative of N-benzyloxycarbonyl (CBZ)-protected 4-hydroxyglutamic acid from diethyl acetamidomalonate.
-
Formation of Isoglutamine: The lactone derivative is then reacted with 4-methoxybenzylamine to yield the corresponding isoglutamine.
-
Glutarimide Ring Formation: Dehydration of the isoglutamine derivative leads to the formation of the key CBZ-protected N-PMB-glutarimide.
-
Deprotection: The CBZ and p-methoxybenzyl (PMB) protecting groups are removed.
-
Phthalimidation and Deacetylation: The deprotected intermediate undergoes phthalimidation followed by deacetylation of the resulting 3-amino-5-acetoxyglutarimide to afford the final product, racemic cis-5'-hydroxythalidomide.
Mechanism of Action
The biological activities of 5'-hydroxy thalido-mide are multifaceted, encompassing teratogenic, anti-angiogenic, and immunomodulatory effects. These actions are primarily mediated through its interaction with the E3 ubiquitin ligase complex containing cereblon (CRBN).[5][6]
Cereblon-Mediated Protein Degradation
5'-Hydroxy thalidomide acts as a "molecular glue," binding to CRBN and altering its substrate specificity.[4] This new complex then targets specific proteins, known as neosubstrates, for ubiquitination and subsequent degradation by the proteasome.[5][6][10][11][12][13]
One of the key neosubstrates implicated in the teratogenic effects of thalidomide and its metabolites is the transcription factor Promyelocytic Leukemia Zinc Finger (PLZF).[5][6] The degradation of PLZF is believed to disrupt limb development, leading to the characteristic birth defects associated with thalidomide.
Diagram 2: Cereblon-Mediated Degradation of PLZF
Caption: Mechanism of 5'-hydroxy thalidomide-induced PLZF degradation.
Anti-Angiogenic and Immunomodulatory Effects
5'-Hydroxy thalidomide has been shown to possess anti-angiogenic properties, inhibiting the formation of new blood vessels.[2][14] This activity is thought to contribute to its anti-cancer effects. The precise mechanisms are still under investigation but may involve the inhibition of key signaling pathways involved in angiogenesis.[4][15][16]
The immunomodulatory effects of thalidomide and its metabolites involve the modulation of cytokine production, such as tumor necrosis factor-alpha (TNF-α), and the co-stimulation of T-cells.[6]
Analytical Characterization: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of 5'-hydroxy thalidomide in biological matrices such as human plasma.[17]
Experimental Protocol: LC-MS/MS Analysis of 5'-Hydroxy Thalidomide in Human Plasma[17]
1. Sample Preparation:
-
Extraction: Liquid-liquid extraction of 100 µL of plasma with ethyl acetate.
-
Internal Standard: Use of a suitable internal standard, such as umbelliferone.
2. Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., BETASIL C18, 4.6 × 150 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase of methanol and water (70:30, v/v) containing 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
3. Mass Spectrometry:
-
Ionization: Atmospheric pressure chemical ionization (APCI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions.
Table 2: MRM Transitions for LC-MS/MS Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 5'-Hydroxy Thalidomide | 273.2 | 146.1 |
| Thalidomide | 259.1 | 186.1 |
| 5-Hydroxy Thalidomide | 273.2 | 161.3 |
| Umbelliferone (IS) | 163.1 | 107.1 |
Diagram 3: LC-MS/MS Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of 5'-hydroxy thalidomide.
Conclusion
5'-Hydroxy thalidomide remains a molecule of significant interest to the scientific community. Its complex pharmacology, involving cereblon-mediated protein degradation, presents both therapeutic opportunities and challenges. A thorough understanding of its chemical properties, synthesis, and analytical characterization is crucial for the continued development of safer and more effective thalidomide-based therapies. This guide provides a foundational technical overview to support researchers and drug development professionals in this endeavor.
References
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